molecular formula C11H16BrN3 B8362592 5-Bromo-2-(1-propyl-pyrrolidin-3-yl)-pyrimidine CAS No. 883901-69-7

5-Bromo-2-(1-propyl-pyrrolidin-3-yl)-pyrimidine

Cat. No.: B8362592
CAS No.: 883901-69-7
M. Wt: 270.17 g/mol
InChI Key: FQBBHTIDZSBUBA-UHFFFAOYSA-N
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Description

5-Bromo-2-(1-propyl-pyrrolidin-3-yl)-pyrimidine is a useful research compound. Its molecular formula is C11H16BrN3 and its molecular weight is 270.17 g/mol. The purity is usually 95%.
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Properties

CAS No.

883901-69-7

Molecular Formula

C11H16BrN3

Molecular Weight

270.17 g/mol

IUPAC Name

5-bromo-2-(1-propylpyrrolidin-3-yl)pyrimidine

InChI

InChI=1S/C11H16BrN3/c1-2-4-15-5-3-9(8-15)11-13-6-10(12)7-14-11/h6-7,9H,2-5,8H2,1H3

InChI Key

FQBBHTIDZSBUBA-UHFFFAOYSA-N

Canonical SMILES

CCCN1CCC(C1)C2=NC=C(C=N2)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Methoxymethyl-propyl-trimethylsilanylethyl-amine (14.13 g, 74.61 mmol) in CH2Cl2 (4 ml) was added dropwise to a 0° C. cooled solution of 5-bromo-2-vinyl-pyrimidine (2 g, 10.80 mmol) and TFA (210 μl, 2.72 mmol) in CH2Cl2 (45 ml) over a period of 20 min. The reaction mixture was then stirred at room temperature for 2 h. The crude material was diluted with CH2Cl2, washed with saturated aqueous NaHCO3 and the organic layer was dried over Na2SO4 and evaporated. The residue was chromatographied on silica gel (CH2Cl2:methanol, 97:3) to afford the title compound (1.03 g, 34%) as a brown oil.
Name
Methoxymethyl-propyl-trimethylsilanylethyl-amine
Quantity
14.13 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Name
Quantity
210 μL
Type
reactant
Reaction Step Two
Quantity
45 mL
Type
solvent
Reaction Step Two
[Compound]
Name
crude material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
34%

Synthesis routes and methods II

Procedure details

Methoxymethyl-propyl-trimethylsilanylmethyl-amine (14.13 g, 74.61 mmol) in CH2Cl2 (4 ml) was added dropwise to a 0° C. cooled solution of 5-bromo-2-vinyl-pyrimidine (2 g, 10.80 mmol) and TFA (210 μl, 2.72 mmol) in CH2Cl2 (45 ml) over a period of 20 min. The reaction mixture was then stirred at room temperature for 2 h. The crude material was diluted with CH2Cl2, washed with saturated aqueous NaHCO3 and the organic layer was dried over Na2SO4 and evaporated. The residue was chromatographied on silica gel (CH2Cl2:methanol, 97:3) to afford the title compound (1.03 g, 34%) as a brown oil.
Name
Methoxymethyl-propyl-trimethylsilanylmethyl-amine
Quantity
14.13 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Name
Quantity
210 μL
Type
reactant
Reaction Step Two
Quantity
45 mL
Type
solvent
Reaction Step Two
[Compound]
Name
crude material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
34%

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